molecular formula C11H9ClN2S B1524270 4-(Benzylsulfanyl)-2-chloropyrimidine CAS No. 1249555-98-3

4-(Benzylsulfanyl)-2-chloropyrimidine

Cat. No.: B1524270
CAS No.: 1249555-98-3
M. Wt: 236.72 g/mol
InChI Key: AOOLBLVIGVQUQO-UHFFFAOYSA-N
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Description

4-(Benzylsulfanyl)-2-chloropyrimidine is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a benzylsulfanyl group attached to the fourth position and a chlorine atom attached to the second position of the pyrimidine ring. Pyrimidines are significant in various fields, including medicinal chemistry, due to their biological activities and potential therapeutic applications.

Scientific Research Applications

4-(Benzylsulfanyl)-2-chloropyrimidine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects, such as antiviral, anticancer, and antibacterial agents.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a probe to study biological pathways and mechanisms involving pyrimidine derivatives.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial products due to its chemical reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylsulfanyl)-2-chloropyrimidine typically involves the nucleophilic substitution reaction of 2-chloropyrimidine with benzylthiol. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process. The reaction conditions often include refluxing the reactants in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reagents would be made considering cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylsulfanyl)-2-chloropyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the second position can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly the reduction of the pyrimidine ring, using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride, potassium carbonate, and solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups replacing the chlorine atom.

    Oxidation: Sulfoxides or sulfones derived from the benzylsulfanyl group.

    Reduction: Reduced pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 4-(Benzylsulfanyl)-2-chloropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The benzylsulfanyl group can enhance the compound’s binding affinity to its targets, while the chlorine atom can participate in various interactions, including hydrogen bonding and halogen bonding. These interactions can result in the inhibition or activation of specific biological processes, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylsulfanyl)-2-chloropyrimidine: Similar structure but with a methylsulfanyl group instead of a benzylsulfanyl group.

    4-(Benzylsulfanyl)-2-fluoropyrimidine: Similar structure but with a fluorine atom instead of a chlorine atom.

    4-(Benzylsulfanyl)-6-chloropyrimidine: Similar structure but with the chlorine atom at the sixth position instead of the second position.

Uniqueness

4-(Benzylsulfanyl)-2-chloropyrimidine is unique due to the presence of both the benzylsulfanyl group and the chlorine atom at specific positions on the pyrimidine ring. This unique combination of functional groups can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-benzylsulfanyl-2-chloropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2S/c12-11-13-7-6-10(14-11)15-8-9-4-2-1-3-5-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOOLBLVIGVQUQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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